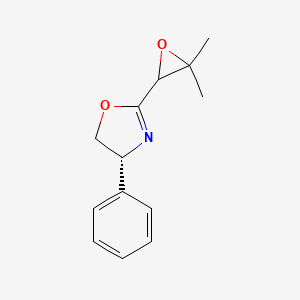
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is a heterocyclic organic compound that features an oxazole ring fused with a dihydro-phenyl group and a dimethyloxiranyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted oxirane with an oxazole derivative can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would typically be optimized for cost-effectiveness, safety, and environmental considerations. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydro-oxazole derivatives
科学研究应用
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system in which the compound is used.
相似化合物的比较
Similar Compounds
Isoxazole: Similar in structure but with different biological activities.
Thiazole: Contains sulfur instead of oxygen, leading to different chemical properties.
Oxadiazole: Features an additional nitrogen atom, altering its reactivity and applications.
Uniqueness
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties
属性
CAS 编号 |
832117-30-3 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
(4R)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m0/s1 |
InChI 键 |
NGKKWOJOSPBZNJ-VUWPPUDQSA-N |
手性 SMILES |
CC1(C(O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C |
规范 SMILES |
CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
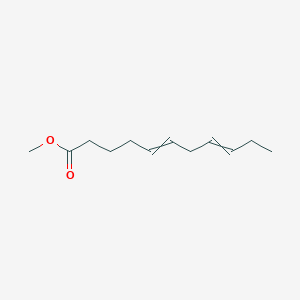

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
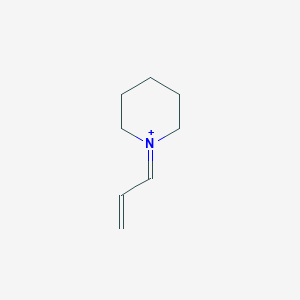
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
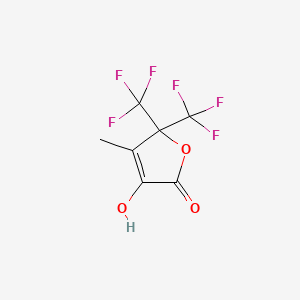

![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
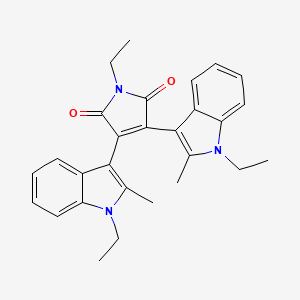
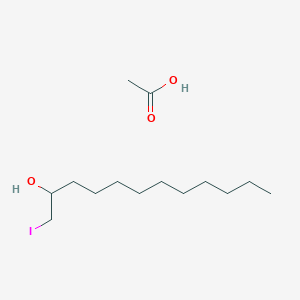
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
